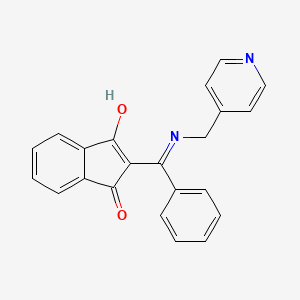
(S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its protective groups that prevent unwanted reactions during the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride typically involves the protection of amino acids using fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl groups. The process begins with the protection of the amino group of the amino acid with the Fmoc group, followed by the protection of the carboxyl group with the tert-butyl group . The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and scalable production of peptides containing this compound .
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds using reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in dichloromethane.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Aplicaciones Científicas De Investigación
(S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of peptides for various applications, including cosmetics and food additives.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and tert-butyl groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during the synthesis process. The protected amino acid can then be incorporated into a growing peptide chain, and the protective groups can be removed under specific conditions to yield the desired peptide .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate .
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid .
Uniqueness
(S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride is unique due to its specific structure, which includes both Fmoc and tert-butyl protective groups. This dual protection allows for greater control and specificity in peptide synthesis compared to similar compounds that may only have one type of protective group .
Propiedades
IUPAC Name |
tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDFFDJUDIORFU-FTBISJDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[4-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B6300470.png)


![(3Z)-3-[(4-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B6300497.png)



![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)
![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)
![tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride](/img/structure/B6300553.png)


